N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
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Overview
Description
The compound is a derivative of thiazole, a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Scientific Research Applications
Heterocyclic Synthesis
N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is involved in the synthesis of various heterocyclic compounds. For example, it plays a role in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which can lead to the formation of diverse derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Antituberculosis Activity
This compound is also significant in the design and synthesis of novel inhibitors for Mycobacterium tuberculosis. Derivatives synthesized from aryl thioamides have shown promising activity against this bacterium in vitro, indicating potential applications in antituberculosis treatments (Jeankumar et al., 2013).
Electrochemical and Electrochromic Properties
Research has been conducted on thiophene derivatives for their electrochemical and electrochromic properties. Such studies are crucial for the development of materials with potential applications in electronic devices. The derivatives' fluorescent properties and their behavior during electrochemical polymerization have been a focus of study (Coelho et al., 2015).
Crystal Structure Analysis
The compound is also involved in understanding the packing structure of thiophene derivatives. The impact of functional groups and intermolecular forces on these structures is crucial for designing materials with specific properties. This research has implications in materials science, particularly in the synthesis of new materials (Bettencourt-Dias et al., 2005).
Anticancer Activity
Additionally, derivatives of this compound have been studied for their potential anticancer activities. The synthesis of new heterocycles using this compound as a precursor has shown promising results in inhibiting cancer cell lines, indicating potential therapeutic applications (Abdel-Motaal et al., 2020).
Mechanism of Action
Mode of Action
Based on the structural similarity to other benzothiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit antimicrobial and antitumor activities, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the reported activities of similar compounds, it can be hypothesized that it may have antimicrobial or antitumor effects .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-2-14-4-3-5-15-18(14)22-20(29-15)23(12-13-8-10-21-11-9-13)19(25)16-6-7-17(28-16)24(26)27/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCWMCFUJBVUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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